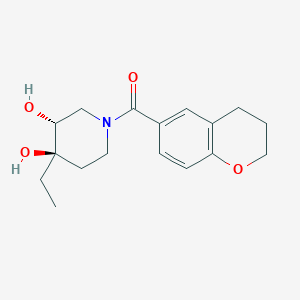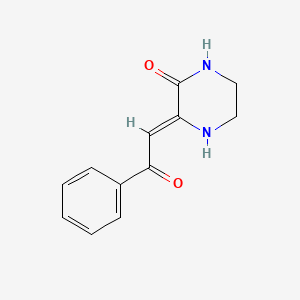![molecular formula C20H30N6O B5539887 2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine is a compound involving complex heterocyclic structures including pyrazole, pyrimidine, and piperazine units. These types of compounds are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- The synthesis of similar pyrazolo[1,5-a]pyrimidines involves the reaction of ethoxycarbonyl derivatives with hydrazine hydrate in acetic acid, followed by treatment with dimethyl sulfate or methylhydrazine, leading to various pyrazolopyrimidine derivatives (Chimichi et al., 1996).
- Another relevant method includes the nucleophilic substitution reaction of pyrido[1,2-a]pyrimidin-4-one derivatives with sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 4,6-dimethylisothiazolopyridin-3(2H)-one derivatives, has been studied using crystallography, revealing insights into the conformation and substituent effects on the molecular geometry (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
- These compounds exhibit varied reactivity patterns, such as undergoing cyclocondensation reactions with different reagents to yield novel heterocyclic systems with potential biological activities (Harb, Abbas, & Mostafa, 2005).
Physical Properties Analysis
- The physical properties, including solubility, melting points, and crystalline nature, can be deduced from similar pyrazole and pyrimidine derivatives. For example, the crystal and molecular structures of related compounds offer insights into their physical characteristics (Wu et al., 2005).
Chemical Properties Analysis
- The chemical properties, such as reactivity with various reagents and stability under different conditions, can be inferred from studies on similar pyrimidine and pyrazole derivatives. These compounds often exhibit significant reactivity due to the presence of multiple functional groups (Deohate & Palaspagar, 2020).
Applications De Recherche Scientifique
Insecticidal and Antibacterial Potential
A study by (Deohate & Palaspagar, 2020) focused on synthesizing pyrimidine linked pyrazole heterocyclic compounds, which were then evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms.
Anticancer Activity
Compounds related to "2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine" have been studied for their antiproliferative effects against human cancer cell lines. For instance, (Mallesha et al., 2012) synthesized a series of derivatives and found that some compounds exhibited significant activity, suggesting potential as anticancer agents.
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds incorporating a pyrimidine moiety has been a subject of research. (Ho & Suen, 2013) synthesized a series of novel compounds with potential biological applications by cyclization of pyrimidine with different amines and compounds.
Anti-inflammatory and Analgesic Agents
A study by (Abu‐Hashem et al., 2020) involved synthesizing novel compounds derived from visnaginone and khellinone, including derivatives with a pyrimidine structure. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities.
Antimicrobial Agents
Derivatives of pyrimidine have been synthesized and evaluated for their antimicrobial activities. For example, (Rahmouni et al., 2016) synthesized a novel series of pyrazolopyrimidine derivatives and assessed their antimicrobial potential.
Propriétés
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-6-26-18(13-17(23-26)11-14(2)3)19(27)24-7-9-25(10-8-24)20-21-15(4)12-16(5)22-20/h12-14H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOYKDDXORCTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)